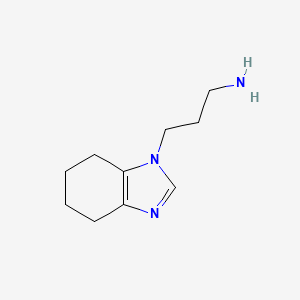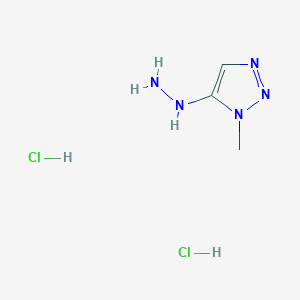
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 252.19 . It is also known as 3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-7,11H2,(H,12,13);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s melting point, boiling point, density, and other physical properties are not specified in the search results.Applications De Recherche Scientifique
Inhibitors of SARS-CoV-2
A study focused on the synthesis and molecular docking analysis of a novel tetrahydropyrimidine derivative, including a benzothiazole component, as a potential inhibitor for SARS-CoV-2. This compound was evaluated for its binding affinity towards the SARS-CoV-2 main protease, highlighting its potential application in antiviral drug development (Genç et al., 2021).
Modification of Hydrogels
Another study reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including aromatic amines. This research aimed at enhancing the hydrogels' properties for potential medical applications, demonstrating the versatility of amine-functionalized materials in biomedical engineering (Aly & El-Mohdy, 2015).
Synthesis of H3-Antagonists
Research into the synthesis of aminoacetylenicoxybenzothiazole derivatives for their application as H3 receptor antagonists in treating central nervous system disorders such as Alzheimer's, depression, and schizophrenia was conducted. This study underscores the importance of structural modification of compounds for targeted therapeutic applications (Rahmani et al., 2014).
Cytotoxicity and Immunocompetent Cell Effects
A study on the synthesis of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant in vitro cytotoxicity against thymocytes and lymphocytes. It highlights the potential of such compounds in developing treatments that could modulate the immune system (Mavrova et al., 2009).
Generation of Structurally Diverse Libraries
A study utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions illustrates the potential for creating a diverse compound library. Such libraries are invaluable for drug discovery and development, showcasing the broad utility of amine derivatives in synthetic chemistry (Roman, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h8H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFJYRABCTHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)




![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide](/img/structure/B2812982.png)

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)


![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)